molecular formula C10H15N3O B1393068 [1-(Pyrazin-2-yl)piperidin-4-yl]methanol CAS No. 1249377-81-8

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol

Cat. No. B1393068
M. Wt: 193.25 g/mol
InChI Key: TVRFEIDTLRYRBO-UHFFFAOYSA-N
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Description

“[1-(Pyrazin-2-yl)piperidin-4-yl]methanol” is a compound that belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .


Synthesis Analysis

The synthesis of this compound has been explored in the context of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 . This indicates that the compound has a molecular weight of 193.25 .


Physical And Chemical Properties Analysis

“[1-(Pyrazin-2-yl)piperidin-4-yl]methanol” is a powder at room temperature . It has a molecular weight of 193.25 . The compound’s InChI code is 1S/C10H15N3O/c14-8-9-3-1-2-6-13(9)10-7-11-4-5-12-10/h4-5,7,9,14H,1-3,6,8H2 .

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis Techniques and Crystal Structure Analysis : A variety of compounds related to [1-(Pyrazin-2-yl)piperidin-4-yl]methanol have been synthesized and analyzed for their crystal structures, demonstrating diverse molecular conformations and interactions. For instance, compounds such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol were synthesized using specific condensation reactions. Their structures were characterized using X-ray crystallography, revealing details like chair conformation of the piperidine ring and tetrahedral geometry around the sulfur atom (Girish et al., 2008); (Benakaprasad et al., 2007).

  • Characterization and Spectral Analysis : Other derivatives, like 1-(pyrazin-2-yl) piperidin-2-ol, were synthesized and characterized through techniques like IR, Raman, NMR, and UV-Vis spectroscopy. Theoretical analyses using density functional theory (DFT) were employed to understand the optimized geometry, vibrational bands, and electronic properties of these compounds (Suresh et al., 2015).

Antimicrobial and Antiproliferative Activities

  • Antimicrobial Properties : Some derivatives of diphenyl(piperidin-4-yl)methanol have shown promising antimicrobial properties. Synthesized compounds were screened for their activity against various pathogens, indicating their potential in developing new antimicrobial agents (Patel, 2018).

  • Antiproliferative Effects : Similarly, compounds like diphenyl(sulphonylpiperidin-4-yl)methanol derivatives demonstrated antiproliferative effects against several human carcinoma cell lines, suggesting their potential use in cancer therapy (Prasad et al., 2010).

Theoretical and Computational Studies

  • Theoretical Calculations and Molecular Interactions : Extensive theoretical and computational studies, such as density functional theory calculations and molecular interaction analyses, have been conducted on various derivatives. These studies provide valuable insights into the molecular properties and potential interactions of these compounds, which are crucial for their applications in scientific research (Karthik et al., 2021).

Safety And Hazards

The safety information for this compound indicates that it has the following hazard statements: H315, H319, H335 . This means that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

(1-pyrazin-2-ylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-8-9-1-5-13(6-2-9)10-7-11-3-4-12-10/h3-4,7,9,14H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRFEIDTLRYRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Pyrazin-2-yl)piperidin-4-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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